TEAC Antioxidant Capacity: BHA Outperforms BHT in Trolox Equivalent Assay
In a direct head-to-head comparison using the Trolox equivalent antioxidant capacity (TEAC) assay, BHA demonstrated a higher antioxidant capacity than its primary synthetic analog, BHT [1]. The study provides a quantitative ranking, confirming that BHA is a more potent radical scavenger in this widely used in vitro model. This difference is critical for formulators seeking to maximize oxidative protection at minimal inclusion rates, where even small differences in molar efficacy can translate to significant shelf-life extension and cost savings.
| Evidence Dimension | Antioxidant Capacity (TEAC Assay) |
|---|---|
| Target Compound Data | BHA ranked higher than BHT |
| Comparator Or Baseline | BHT ranked lower than BHA |
| Quantified Difference | Rank order: ... > BHA > ... > BHT |
| Conditions | TEAC assay; comparison of common food additives and dessert spices. |
Why This Matters
This direct evidence confirms that BHA offers superior antioxidant capacity to BHT in a standard TEAC assay, providing a clear, quantifiable basis for selecting BHA when higher potency is required.
- [1] Murcia, M. A., Egea, I., Romojaro, F., Parras, P., Jimenez Monreal, A. M., & Martínez-Tomé, M. (2004). Antioxidant evaluation in dessert spices compared with common food additives. Influence of irradiation procedure. Journal of Agricultural and Food Chemistry, 52(7), 1872-1881. View Source
